REACTION_CXSMILES
|
C1(OC)C(=CC=C(C=1)CC=C)O.C1CCN2C(=NCCC2)CC1.C(=O)(OC)OC.[CH3:30][O:31][C:32]1[C:33]([O:41][CH3:42])=[CH:34][C:35]([CH2:38][CH:39]=[CH2:40])=[CH:36][CH:37]=1>>[CH3:30][O:31][C:32]1[C:33]([O:41][CH3:42])=[CH:34][C:35]([CH:38]=[CH:39][CH3:40])=[CH:36][CH:37]=1
|
Name
|
|
Quantity
|
15 mol
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=C(CC=C)C1)OC
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
16 mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=C(CC=C)C1)OC
|
Name
|
|
Quantity
|
13 mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=CC1)CC=C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC(=CC1)C=CC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 7.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(OC)C(=CC=C(C=1)CC=C)O.C1CCN2C(=NCCC2)CC1.C(=O)(OC)OC.[CH3:30][O:31][C:32]1[C:33]([O:41][CH3:42])=[CH:34][C:35]([CH2:38][CH:39]=[CH2:40])=[CH:36][CH:37]=1>>[CH3:30][O:31][C:32]1[C:33]([O:41][CH3:42])=[CH:34][C:35]([CH:38]=[CH:39][CH3:40])=[CH:36][CH:37]=1
|
Name
|
|
Quantity
|
15 mol
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=C(CC=C)C1)OC
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
16 mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=C(CC=C)C1)OC
|
Name
|
|
Quantity
|
13 mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=CC1)CC=C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC(=CC1)C=CC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 7.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |